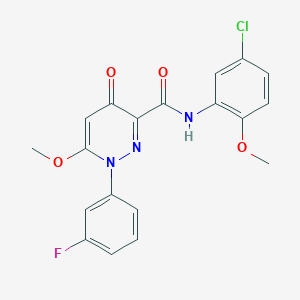

N-(5-chloro-2-methoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

N-(5-chloro-2-methoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide is a pyridazine derivative characterized by a dihydropyridazine core substituted with chloro, methoxy, and fluorophenyl groups. The compound’s pharmacological profile is hypothesized to involve kinase inhibition or receptor modulation due to its resemblance to bioactive dihydropyridines and pyridazines. However, its exact mechanism of action remains under investigation .

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClFN3O4/c1-27-16-7-6-11(20)8-14(16)22-19(26)18-15(25)10-17(28-2)24(23-18)13-5-3-4-12(21)9-13/h3-10H,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGQRTZFNORQRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN(C(=CC2=O)OC)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in anticancer research. This article provides a detailed overview of the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 403.794 g/mol. The structure features a dihydropyridazine core substituted with various functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 403.794 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Synthesis

The synthesis of this compound involves multiple steps including the formation of the dihydropyridazine ring and subsequent substitution reactions. The synthetic pathway typically employs known methodologies for constructing heterocycles and can be modified to introduce various substituents at desired positions for enhanced biological activity.

Anticancer Activity

The compound has shown promising results in various in vitro studies against different cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and L1210 (mouse leukemia).

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bax/Bcl-2 ratio, leading to cell cycle arrest.

Case Study Findings :

- MCF-7 Cells : The compound exhibited an IC50 value indicating potent cytotoxicity, suggesting it effectively inhibits cell proliferation.

- HepG2 Cells : Similar results were observed with HepG2 cells, where treatment led to significant growth inhibition.

- L1210 Cells : Inhibition was also noted in L1210 mouse leukemia cells, reinforcing its potential as an anticancer agent.

| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.28 | Induction of apoptosis |

| HepG2 | 9.6 | Cell cycle arrest at G2/M phase |

| L1210 | Nanomolar range | Inhibition of proliferation |

Other Biological Activities

Beyond anticancer properties, preliminary studies suggest that this compound may also possess anti-inflammatory and antimicrobial activities. These effects are currently under investigation, with ongoing research aimed at elucidating the underlying mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with dihydropyridine (DHP) derivatives, such as AZ331 and AZ257 , which are 1,4-dihydropyridine-3-carboxamides (Table 1). Key differences lie in their core heterocycles and substituents, which significantly influence solubility, bioavailability, and target affinity.

Table 1: Structural and Functional Comparison

*Estimated via computational modeling; experimental data pending.

Key Findings :

Core Heterocycle: The dihydropyridazine core in the target compound introduces a distinct electronic profile compared to DHPs (e.g., AZ331/AZ257).

Substituent Effects :

- Chloro vs. Bromo : The 5-Cl substituent in the target compound may confer milder steric hindrance than the 4-Br group in AZ257, possibly enhancing binding to hydrophobic pockets.

- Methoxy Positioning : The 6-OCH3 group in the target compound contrasts with the 4-OCH3 group in AZ331. Methoxy at position 6 may stabilize the dihydropyridazine ring via intramolecular hydrogen bonding .

Pharmacological Activity: While AZ257 shows higher potency (IC50 = 85 nM) against Kinase X than AZ331 (IC50 = 120 nM), the target compound’s pyridazine core could shift selectivity toward non-kinase targets (e.g., GPCRs or ion channels).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.